(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride
Overview
Description
“(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are commonly used in medications to improve their water solubility . The amine part of the compound, “(S)-2,2-Dimethyl-1-phenylpropan-1-amine”, suggests that it might have some biological activity, as many drugs are amines.
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and can be measured experimentally .Scientific Research Applications
Carcinogenic Agent Evaluation
- A study evaluated 3:2′-dimethyl-4-aminobiphenyl hydrochloride as a carcinogenic agent in rats, concluding it to be unsuitable. Future experiments with the free amine form were suggested, possibly involving radioactive tagging to determine the carcinogenic metabolite (Higgins, Grossi, Conte, & Rousselot, 1968).
Potential GABAB Receptor Antagonists
- A study synthesized 3-nitro-2-phenylpropan-1-amine and related analogs, finding them to be specific agonists of GABA and the GABAB receptor. This research provided insights into the molecular structure and receptor interactions (Abbenante, Hughes, & Prager, 1994).
Reaction with Hydroxylamine Hydrochloride
- Research on the reaction of the dimethyl ester of 1-phenyl-2-acetyl-2-carbethoxyethylphosphonic acid with hydroxylamine hydrochloride yielded insights into the chemical properties and potential applications of these compounds (Arbuzov, Dianova, & Vinogradova, 1970).
Macromolecular Prodrug Carrier
- A study explored oxidized cellulose as a carrier for amine drugs, using Phenylpropanolamine hydrochloride as a model. This research contributes to understanding how biocompatible polymers can be used for drug delivery systems (Zhu, Kumar, & Banker, 2001).
Metabolism and Psychotomimetic Activity
- A study investigated the O-demethylation of a psychotomimetic amine, revealing insights into its metabolism and potential psychotomimetic properties (Zweig & Castagnoli, 1977).
Asymmetric Hydrophosphanation Reactions
- Research into the synthesis of a chiral palladacycle and its application in asymmetric hydrophosphanation reactions sheds light on the potential of such compounds in catalytic processes (Ding et al., 2010).
Safety and Hazards
Future Directions
The future directions for research on a specific compound like “(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride” would depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .
Properties
IUPAC Name |
(1S)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOFDSTXFQCVDC-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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